molecular formula C22H19FN4O3 B277798 N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide

Cat. No. B277798
M. Wt: 406.4 g/mol
InChI Key: NRBWIXRVWIAVLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide, also known as FMBA, is a novel chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and proliferation. N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide has also been shown to bind to metal ions, which may contribute to its fluorescent properties and corrosion inhibition activity.
Biochemical and Physiological Effects
Studies have shown that N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide has low toxicity and does not cause significant adverse effects on normal cells and tissues. However, further studies are needed to fully assess the biochemical and physiological effects of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide is its versatility and potential applications in various fields. N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide is also relatively easy to synthesize and purify, making it suitable for scientific research. However, N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide has some limitations, including its low solubility in water and limited stability in certain conditions.

Future Directions

There are several potential future directions for research on N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide, including:
1. Further investigation of its anticancer properties and potential use as a chemotherapeutic agent.
2. Development of new fluorescent probes and sensor materials based on N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide.
3. Optimization of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide synthesis and purification methods to improve yield and purity.
4. Investigation of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide's potential applications in environmental remediation and wastewater treatment.
5. Assessment of the toxicity and safety of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide in vivo.
Conclusion
In summary, N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide is a novel chemical compound with potential applications in various fields. Its synthesis method has been optimized to improve yield and purity, and studies have demonstrated its potential use as an anticancer agent, fluorescent probe, and corrosion inhibitor. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Synthesis Methods

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide is synthesized through a multi-step process involving the reaction of 4-fluoroaniline, 2-amino-5-methylbenzotriazole, and 4-methoxyphenol with acetic anhydride and acetic acid. The resulting product is then purified through recrystallization to obtain pure N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for scientific research applications.

Scientific Research Applications

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit cancer cell growth and induce apoptosis. N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a corrosion inhibitor for metal surfaces. In environmental science, N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide has been studied for its ability to remove heavy metal ions from wastewater.

properties

Product Name

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide

Molecular Formula

C22H19FN4O3

Molecular Weight

406.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C22H19FN4O3/c1-14-11-20-21(26-27(25-20)16-5-3-15(23)4-6-16)12-19(14)24-22(28)13-30-18-9-7-17(29-2)8-10-18/h3-12H,13H2,1-2H3,(H,24,28)

InChI Key

NRBWIXRVWIAVLL-UHFFFAOYSA-N

SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)COC3=CC=C(C=C3)OC)C4=CC=C(C=C4)F

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)COC3=CC=C(C=C3)OC)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.